2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol
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Overview
Description
2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol typically involves the following steps:
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Formation of Benzothiazole Core: : The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. Common reaction conditions include the use of acidic catalysts such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) and heating .
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Introduction of Octylsulfanyl Group: : The octylsulfanyl group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of the benzothiazole intermediate with an octylthiol in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) .
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Formation of Iminomethyl Phenol: : The final step involves the condensation of the benzothiazole derivative with salicylaldehyde to form the iminomethyl phenol moiety. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The phenolic group in 2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .
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Reduction: : The iminomethyl group can be reduced to form amine derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used .
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Substitution: : The benzothiazole core can undergo electrophilic substitution reactions, particularly at the 2-position. Halogenation, nitration, and sulfonation are common substitution reactions .
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Scientific Research Applications
2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways, such as oxidative stress pathways, leading to cell death in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Similar structure but lacks the octylsulfanyl group.
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Contains a nitro group instead of the octylsulfanyl group.
2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Contains a cyano group instead of the octylsulfanyl group.
Uniqueness
2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol is unique due to the presence of the octylsulfanyl group, which imparts specific properties such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other benzothiazole derivatives and valuable for various applications.
Properties
CAS No. |
76383-18-1 |
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Molecular Formula |
C22H26N2OS2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
2-[(2-octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol |
InChI |
InChI=1S/C22H26N2OS2/c1-2-3-4-5-6-9-14-26-22-24-19-13-12-18(15-21(19)27-22)23-16-17-10-7-8-11-20(17)25/h7-8,10-13,15-16,25H,2-6,9,14H2,1H3 |
InChI Key |
HBBKXEBKTZSHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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